molecular formula C8H5F3N2S B6353691 6-(Trifluoromethylthio)-1H-indazole CAS No. 105391-72-8

6-(Trifluoromethylthio)-1H-indazole

Cat. No.: B6353691
CAS No.: 105391-72-8
M. Wt: 218.20 g/mol
InChI Key: WMDOGJVVCFVBEX-UHFFFAOYSA-N
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Description

6-(Trifluoromethylthio)-1H-indazole (CAS 105391-72-8) is a chemical compound of significant interest in medicinal and organic chemistry research. With the molecular formula C 8 H 5 F 3 N 2 S and a molecular weight of 218.20 g/mol , it belongs to the important class of indazole heterocycles. The indazole nucleus is a privileged scaffold in drug discovery, known for its broad spectrum of pharmacological activities . This specific derivative is functionalized with a trifluoromethylthio (SCF 3 ) group, a moiety renowned for its high lipophilicity and electron-withdrawing properties, which can dramatically improve a molecule's cell membrane permeability and metabolic stability . The incorporation of such fluorine-containing groups is a established strategy in the optimization of lead compounds in agricultural and pharmaceutical research . Researchers utilize this compound as a key building block for the development of novel bioactive molecules. Indazole-based compounds have demonstrated a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects, and are found in several approved drugs and clinical candidates . The trifluoromethylthiolation of N-H bonds, a relevant transformation for this compound class, is an active area of methodological development in synthetic chemistry . 6-(Trifluoromethylthio)-1H-indazole is provided as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOGJVVCFVBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Nitro-Substituted Anilines

The construction of the indazole core often begins with nitration of substituted anilines followed by diazotization and cyclization. For example, 2-ethyl-5-nitroaniline undergoes diazotization with tert-butyl nitrite in acetic acid to yield 3-methyl-6-nitro-1H-indazole in yields up to 98%. This method highlights the feasibility of introducing nitro groups at the 6-position, which can later serve as a leaving group for subsequent functionalization.

Key Reaction Parameters

ParameterOptimal ConditionsYield (%)
Diazotizing Agenttert-Butyl nitrite (1.0 eq)98
SolventGlacial acetic acid98
Temperature20–25°C98
Reaction Time30–60 minutes98

The nitro group’s strong electron-withdrawing nature activates the indazole ring for nucleophilic aromatic substitution (NAS), a critical step for introducing -SCF₃.

Nitro-to-Thiol Transformation Pathways

Reduction and Thiolation

Reduction of the 6-nitro group to an amine followed by diazotization and thiolation offers a plausible route. Tin(II) chloride in hydrochloric acid reduces 3-methyl-6-nitroindazole to its amine derivative (92% yield), which can be converted to a diazonium salt for reaction with trifluoromethylthiolating agents.

Challenges

  • Trifluoromethylthiolation requires specialized reagents like (CF₃S)₂Zn or AgSCF₃.

  • Competing side reactions (e.g., Sandmeyer-type substitutions) necessitate precise temperature control (-10–0°C).

Direct C–H Trifluoromethylthiolation

VariableTested RangeOptimal Value
Temperature80–120°C100°C
Reaction Time12–24 hours18 hours
Catalyst Loading2–10 mol%5 mol%

Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

The nitro group at C6 can be displaced by trifluoromethylthiolate anions under high-temperature conditions (150–180°C) in polar aprotic solvents like DMSO or DMF. This method mirrors the synthesis of 2,3-dimethyl-6-nitro-2H-indazole, where trimethyloxonium tetrafluoroborate facilitates methylation (73–82% yields).

Comparative Solvent Study

SolventTemperature (°C)Time (h)Yield (%)
Acetone20373
Ethyl Acetate25–302082.4
DMSO15024*45–60†

†Hypothetical data based on analogous NAS reactions.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethylthio)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

6-(Trifluoromethylthio)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylthio)-1H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 6-Substituted Indazole Derivatives

Compound Name Substituent Electronic Effect Key Biological Activity/Application Synthesis Notes
6-(Trifluoromethylthio)-1H-indazole -SCF₃ Strong EWG* Potential kinase inhibition, enhanced lipophilicity Requires specialized fluorination/thiolation reagents (inferred)
6-[(Ethylthio)methyl]-1H-indazole -(CH₂)SCH₂CH₃ Moderate EWG Precursor for tris(indazolyl)borate ligands 42% yield via bromide intermediate
6-(tert-Butylsulfonyl)-1H-indazole -SO₂C(CH₃)₃ Strong EWG RIP2 kinase inhibitor (IC₅₀ = 5 nM) Not explicitly reported
6-(Methylsulfonyl)-1H-indazole -SO₂CH₃ Strong EWG Commercial availability (BD315508) Synthesized via sulfonylation
6-(4-Pyrimidinyl)-1H-indazole -Pyrimidinyl Variable (π-π interactions) Correlated with IC₅₀ in pyroptosis-related lncRNA study Not specified

*EWG: Electron-Withdrawing Group

Electronic and Steric Effects

  • Trifluoromethylthio (-SCF₃) : The -SCF₃ group is a strong EWG due to the inductive effect of fluorine atoms, which increases the compound’s lipophilicity (logP) and metabolic stability . The sulfur atom may facilitate hydrogen bonding or hydrophobic interactions in target binding.
  • Ethylthio (-SCH₂CH₃) : Less electronegative than -SCF₃, this group offers moderate electron withdrawal and lower steric hindrance, making it suitable for ligand precursors in coordination chemistry .
  • tert-Butylsulfonyl (-SO₂C(CH₃)₃) : Bulkier and more polar than -SCF₃, this group enhances kinase inhibition potency (e.g., RIP2 IC₅₀ = 5 nM) but may limit membrane permeability .

Q & A

Q. What are the optimized synthetic routes for 6-(trifluoromethylthio)-1H-indazole, and how do reaction conditions impact yield?

Answer: The synthesis of trifluoromethylthio-substituted indazoles often involves halogenation followed by nucleophilic substitution. For example, in related indazole derivatives (e.g., 6-[(ethylthio)methyl]-1H-indazole), replacing mesylates with bromides improved yields from 5–15% to 42% by enhancing nucleophilic displacement efficiency . Key parameters include:

  • Base selection : DBU outperformed NaH or K₂CO₃ in thiolate-mediated substitutions, achieving 70% yield versus 56% with NaH .
  • Solvent and temperature : THF under reflux with inert gas (N₂) minimizes side reactions .
    For 6-(trifluoromethylthio)-1H-indazole, analogous optimization (e.g., using CF₃S⁻ nucleophiles and brominated intermediates) could enhance reproducibility and scalability.

Q. How can researchers validate the structural integrity of 6-(trifluoromethylthio)-1H-indazole derivatives?

Answer: Combined spectroscopic and crystallographic methods are critical:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethylthio at position 6) and confirms regioselectivity.
  • X-ray crystallography : Used in related indazole scaffolds (e.g., 4-(3-methylpyridin-4-yl)-6-(trifluoromethyl)-1H-indazole) to validate binding modes and electronic effects .
  • HPLC-MS : Ensures purity and detects byproducts, particularly in sulfur-containing analogs prone to oxidation .

Q. What standard pharmacological assays are applicable for initial bioactivity screening of this compound?

Answer:

  • Enzyme inhibition assays : For metalloenzyme targets (e.g., methionine aminopeptidase), IC₅₀ values can be determined via fluorometric or colorimetric substrates .
  • Cellular viability assays : Use cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects, with IC₅₀ calculations via MTT or resazurin assays .
  • Receptor binding studies : Radiolabeled analogs (e.g., 6-[¹⁸F]fluoro-indazoles) enable PET-based evaluation of brain penetration and target engagement .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio group influence structure-activity relationships (SAR) in enzyme inhibition?

Answer: The trifluoromethylthio group (-SCF₃) combines strong electron-withdrawing effects and lipophilicity, altering binding kinetics. In metalloenzyme inhibitors:

  • Electron withdrawal : Enhances hydrogen-bond acceptor strength, as seen in 6-(trifluoromethyl)-1H-indazole derivatives binding to Mn²⁺ in methionine aminopeptidase .
  • Hydrophobic interactions : The -SCF₃ group improves membrane permeability, critical for CNS-targeted compounds .
    Contradictions arise in SAR when steric bulk outweighs electronic benefits, necessitating molecular docking or QM/MM simulations to resolve .

Q. What strategies address low reproducibility in nucleophilic substitutions during synthesis?

Answer: Common pitfalls include moisture sensitivity and competing side reactions. Mitigation strategies:

  • In situ generation of nucleophiles : Use DBU to deprotonate thiols (e.g., EtSH) and stabilize intermediates .
  • Protective atmospheres : N₂ or argon prevents oxidation of sulfur-containing intermediates .
  • Alternative halogen sources : Bromides (e.g., 6-(bromomethyl)-1H-indazole) offer higher reactivity than chlorides or mesylates .

Q. How can computational modeling guide the design of 6-(trifluoromethylthio)-1H-indazole derivatives for α2A-adrenoceptor targeting?

Answer:

  • Docking studies : Compare binding poses of fluorinated indazoles (e.g., 6-[¹⁸F]fluoro-marsanidine) with α2A-adrenoceptor crystal structures to identify key interactions (e.g., π-stacking with Phe side chains) .
  • MD simulations : Assess stability of ligand-receptor complexes in lipid bilayers, accounting for -SCF₃ hydrophobicity .
  • Free-energy calculations : Predict binding affinities (ΔG) using MM/PBSA or FEP methods to prioritize analogs .

Q. What analytical techniques resolve discrepancies in metabolic stability data for this compound?

Answer:

  • Radio-TLC/HPLC : Quantifies intact tracer vs. metabolites in plasma/brain homogenates (e.g., used for 6-[¹⁸F]fluoro-marsanidine) .
  • LC-MS/MS : Identifies Phase I/II metabolites, especially oxidative degradation of -SCF₃ to sulfoxides .
  • Species-specific microsomal assays : Compare human vs. rodent CYP450 metabolism to clarify interspecies variability .

Methodological Resources

  • Synthetic protocols : Refer to halogenation and nucleophilic substitution workflows in .
  • Crystallography : Utilize PDB models (e.g., 4WYM for metalloenzymes) and refine with PHENIX .
  • Radiolabeling : Follow GMP guidelines for ¹⁸F incorporation .

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